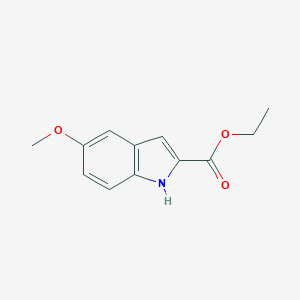

Ethyl 5-methoxyindole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)11-7-8-6-9(15-2)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIUAXNFAUGNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197351 | |

| Record name | Ethyl 5-methoxyindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-58-9 | |

| Record name | Ethyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methoxyindole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4792-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methoxyindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D63U367GNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 5-methoxyindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methoxyindole-2-carboxylate is a crucial intermediate in the landscape of medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds. This technical guide provides a comprehensive overview of the physical properties of this compound, offering valuable data for researchers engaged in its handling, characterization, and application in the synthesis of novel therapeutic agents. This document details its key physical constants, outlines standard experimental protocols for their determination, and illustrates its pivotal role in the drug development workflow.

Core Physical Properties

The physical characteristics of this compound are fundamental to its use in a laboratory and industrial setting. These properties dictate storage conditions, solvent selection for reactions and purification, and analytical characterization methods.

Data Presentation: A Summary of Physical Constants

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃[1] |

| Molecular Weight | 219.24 g/mol |

| Melting Point | 154-160 °C[1] |

| Boiling Point | 380.2 °C at 760 mmHg |

| Appearance | Dark yellow to yellow to brown crystals or crystalline powder[1] |

| Solubility | Insoluble in water |

| Density | ~1.2 g/cm³ |

| Flash Point | 183.7 °C |

| Storage Temperature | -20°C |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.[2]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil) or a digital melting point apparatus.[2]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially as the temperature approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4]

Boiling Point Determination

For high-boiling-point solids, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure, though direct measurement at atmospheric pressure is also possible.

Methodology: Small-Scale Capillary Method

-

Sample Preparation: A few drops of the molten compound (or a solution in a high-boiling solvent) are placed in a small test tube (fusion tube).[5]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the fusion tube.[6][7]

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube or aluminum block).[5][6]

-

Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[6][7] The heat is then removed, and the apparatus is allowed to cool slowly.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7] This is the temperature at which the vapor pressure of the substance equals the external pressure.[7]

Solubility Determination

Solubility testing is crucial for identifying appropriate solvents for reactions, recrystallization, and chromatography.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[8]

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 0.75 mL of water) is added in small portions.[8]

-

Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).[9]

-

Observation: The compound is classified as "soluble" if it dissolves completely, or "insoluble" if it remains undissolved.[9] This process is repeated with a range of solvents of varying polarity (e.g., hexane, ethanol, diethyl ether, dilute acid, and dilute base) to build a solubility profile.[8][10]

Role in Drug Development Workflow

This compound is not an active pharmaceutical ingredient (API) itself but serves as a versatile starting material or key intermediate in the synthesis of complex molecules with therapeutic potential.[11] Its indole nucleus can be readily modified at various positions to generate libraries of compounds for screening. It is a reactant for preparing ligands with specificity for the GABA receptor, inhibitors of the sodium-dependent glucose co-transporter 2 (SGLT2), and anticancer agents.[1]

Below is a diagram illustrating the logical workflow where this compound functions as a building block in a typical drug discovery and development process.

Caption: Workflow of this compound in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The tabulated data offers a quick reference for its physical constants, while the outlined experimental protocols provide a foundation for its laboratory analysis. Furthermore, the workflow visualization highlights its significance as a foundational element in the synthesis of potentially life-saving pharmaceuticals. A thorough understanding of these core characteristics is indispensable for any scientist working with this versatile chemical compound.

References

- 1. L17596.06 [thermofisher.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-methoxyindole-2-carboxylate

CAS Number: 4792-58-9

Abstract: This technical guide provides a comprehensive overview of Ethyl 5-methoxyindole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. It details the physicochemical properties, synthesis methodologies, and significant applications of this compound, with a particular focus on its role as a versatile intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed experimental protocols and structured data to facilitate its practical application.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a yellow to orange powder.[1] It is characterized by its indole core structure, which is a common motif in biologically active compounds. The presence of a methoxy group at the 5-position and an ethyl carboxylate group at the 2-position makes it a valuable precursor for a wide range of chemical modifications.[2] It is generally insoluble in water.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4792-58-9 | [2][3][6][7] |

| Molecular Formula | C₁₂H₁₃NO₃ | [2][3][6] |

| Molecular Weight | 219.24 g/mol | [2][3][6] |

| Appearance | Dark yellow to yellow to brown crystals or powder | [1] |

| Melting Point | 154-160 °C | [1][3] |

| Boiling Point (Predicted) | 380.2 ± 22.0 °C at 760 mmHg | [3][5] |

| Density (Predicted) | 1.216 ± 0.06 g/cm³ | [3] |

| Water Solubility | Insoluble | [3][4][5] |

| Storage Temperature | -20°C | [3][7] |

| SMILES String | CCOC(=O)c1cc2cc(OC)ccc2[nH]1 | [1] |

| InChI Key | NPIUAXNFAUGNHP-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative under acidic conditions. An optimized process for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters has been developed, focusing on the azo coupling of a diazonium salt with malonate derivatives, followed by a Japp−Klingemann rearrangement and the Fischer indole synthesis.[8]

General Fischer Indole Synthesis Protocol

The following is a representative protocol for the synthesis of this compound based on the Fischer indole synthesis methodology.

Objective: To synthesize this compound from 4-methoxyphenylhydrazine hydrochloride and diethyl ketomalonate.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Diethyl ketomalonate

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

A solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Diethyl ketomalonate (1.1 eq) is added to the solution.

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is carefully added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Caption: A flowchart of the Fischer Indole Synthesis for the preparation of the target compound.

Applications in Research and Drug Discovery

This compound is a highly valuable building block in medicinal chemistry due to its utility in the synthesis of a diverse range of biologically active molecules.[2] Its indole scaffold is a privileged structure in drug design, and the functional groups at the 2 and 5 positions allow for facile chemical derivatization.

Key Application Areas:

-

Anticancer Agents: It serves as a precursor for the synthesis of novel anticancer agents. For instance, indole-2-carboxamides derived from this scaffold have been evaluated for their growth inhibitory effects on various cancer cell lines, including pediatric brain tumors.[9]

-

Neuropharmacological Agents: This compound is a key intermediate for pharmaceuticals targeting neurological disorders.[2] The related 5-methoxyindole-2-carboxylic acid (5MICA) has demonstrated neuroprotective effects in models of ischemic stroke.[10] It is also used to prepare ligands with binding specificity for the GABA receptor.[1]

-

Antidiabetic Agents: It is used in the synthesis of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, which are a class of drugs used for managing hyperglycemia in diabetes.[1][5]

-

Antiviral Agents: The indole nucleus is a target for antiviral drug development. This compound is a reactant for creating HIV-1 integrase strand-transfer inhibitors (INSTIs).

-

Natural Product Synthesis: It is a common starting material in the total synthesis of complex natural products, particularly alkaloids that possess significant biological activity.[2]

Caption: Logical relationship diagram illustrating the key application areas of the title compound.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when working with this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 2: GHS Safety Information

| Category | Information | Reference(s) |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [7][11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |

| Storage Class | 13 - Non Combustible Solids | |

| WGK Germany | 3 | [3] |

Conclusion

This compound (CAS 4792-58-9) is a fundamentally important heterocyclic compound with broad applicability in synthetic organic chemistry and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of a wide array of complex molecules, including numerous drug candidates. This guide has summarized its key characteristics, provided a representative synthetic protocol, and highlighted its major applications, underscoring its continued relevance in modern chemical and pharmaceutical research.

References

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. China this compound 4792-58-9 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. 4792-58-9|Ethyl5-methoxyindole-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. achmem.com [achmem.com]

An In-depth Technical Guide to Ethyl 5-methoxyindole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of Ethyl 5-methoxyindole-2-carboxylate, covering its fundamental chemical properties, synthesis, and significant role as a building block in medicinal chemistry.

Chemical Identity and Structure

This compound is a substituted indole derivative. The indole core is a common scaffold in numerous biologically active compounds. The methoxy group at the 5-position and the ethyl ester at the 2-position are key features that influence its chemical reactivity and utility as a synthetic intermediate.

-

Synonyms: 5-Methoxyindole-2-carboxylic acid ethyl ester, 2-Carbethoxy-5-methoxyindole, 2-Ethoxycarbonyl-5-methoxyindole, NSC 30929[3]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 219.24 g/mol | [3][4] |

| Appearance | Yellow to orange crystalline powder or granules. | [3][5][6] |

| Melting Point | 154-160 °C | [5][6][7] |

| Boiling Point | 380.2 ± 22.0 °C at 760 mmHg (Predicted) | [3][5][7] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3][5][7] |

| Water Solubility | Insoluble | [3][5][7] |

| Storage Temperature | -20°C | [3][5] |

| pKa | 14.72 ± 0.30 (Predicted) | [5] |

| InChI Key | NPIUAXNFAUGNHP-UHFFFAOYSA-N | [1][3][4] |

Synthesis Protocol: Fischer Indole Synthesis

This compound can be synthesized via several methods. A common and effective approach is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoester. A general process has been described for producing 5-methoxy-1H-indole-2-carboxylic acid esters.[8] The key stages of this process include azo coupling, the Japp-Klingemann rearrangement, and the final Fischer indole synthesis cyclization.[8]

Representative Experimental Protocol (Fischer Indole Synthesis):

-

Formation of the Hydrazone:

-

p-Methoxyphenylhydrazine hydrochloride is reacted with ethyl pyruvate in a suitable solvent, such as ethanol.

-

A weak base (e.g., sodium acetate) is typically added to neutralize the hydrochloride and facilitate the condensation reaction.

-

The mixture is stirred, often at room temperature, until the formation of the corresponding hydrazone is complete. The product can be isolated by filtration after precipitation.

-

-

Cyclization:

-

The isolated ethyl pyruvate p-methoxyphenylhydrazone is suspended in a suitable acidic catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or a solution of sulfuric acid in ethanol.

-

The mixture is heated to induce cyclization and the elimination of ammonia. Reaction temperature and time are critical and must be optimized for the specific substrate and catalyst used.

-

The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.

-

The solid is collected by filtration and washed thoroughly with water to remove the acid catalyst.

-

The crude this compound is then purified, typically by recrystallization from a solvent such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of complex molecules with diverse therapeutic applications.[8] Its indole nucleus is a privileged scaffold in medicinal chemistry, and the functional groups at the 2 and 5 positions allow for straightforward chemical modification.

The compound serves as a key intermediate for preparing various classes of therapeutic agents, including:

-

Anticancer Agents: Used in the development of novel compounds that target cancer cell proliferation.

-

SGLT2 Inhibitors: A reactant for creating inhibitors of the sodium-dependent glucose co-transporter 2, used for managing hyperglycemia in diabetes.

-

HIV-1 Integrase Inhibitors: Serves as a building block for integrase strand-transfer inhibitors (INSTIs) used in antiretroviral therapy.

-

GABA Receptor Ligands: Employed in the synthesis of ligands with binding specificity for the GABA receptor, which are of interest for neurological disorders.

-

GSK-3β Inhibitors: Utilized in the synthesis of inhibitors for Glycogen synthase kinase 3 beta, a target in various diseases including neurodegenerative disorders and cancer.

Logical Workflow: From Intermediate to Therapeutic Candidates

Caption: Synthetic utility of this compound.

References

- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. pschemicals.com [pschemicals.com]

- 3. echemi.com [echemi.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. L17596.06 [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 5-Methoxyindole-2-carboxylic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-2-carboxylic acid ethyl ester is a key synthetic intermediate in the development of a diverse range of biologically active compounds. While direct extensive research on the biological activities of the ethyl ester itself is limited in publicly available literature, its central role as a precursor to potent modulators of various biological targets makes it a compound of significant interest. This technical guide provides a comprehensive overview of the known and potential biological activities stemming from this scaffold, with a focus on its derivatives and the parent compound, 5-methoxyindole-2-carboxylic acid (5-MICA). This document will detail the synthesis, potential therapeutic applications, and relevant experimental protocols for evaluating the biological effects of compounds derived from this versatile indole structure.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. 5-Methoxyindole-2-carboxylic acid ethyl ester serves as a crucial building block for the synthesis of molecules targeting a range of therapeutic areas. Its parent carboxylic acid, 5-MICA, has been identified as a neuroprotective agent and an inhibitor of dihydrolipoamide dehydrogenase (DLDH), highlighting the potential of this chemical class.[1][2] This guide will explore the biological activities associated with this scaffold, including its role in the development of anticancer agents, HIV-1 integrase inhibitors, SGLT2 inhibitors, and GABA receptor ligands.[3]

Synthesis

A detailed, robust, and scalable synthesis of 5-methoxyindole-2-carboxylic acid ethyl ester is crucial for its application in drug discovery and development. One established method involves the Fischer indole synthesis. A general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis of 5-methoxyindole-2-carboxylic acid ethyl ester.

Detailed Synthetic Protocol (General Example)

The following is a representative protocol for the synthesis of indole-2-carboxylates, which can be adapted for 5-methoxyindole-2-carboxylic acid ethyl ester.

Materials:

-

p-Anisidine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl 2-methylacetoacetate

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization: A solution of p-anisidine in aqueous HCl is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Azo Coupling: In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and sodium acetate is added. The solution is cooled in an ice bath, and the previously prepared cold diazonium salt solution is added slowly with vigorous stirring. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The resulting azo compound may precipitate and can be collected by filtration.

-

Fischer Indole Synthesis: The crude azo compound is suspended in ethanol, and concentrated sulfuric acid is added cautiously. The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 5-methoxyindole-2-carboxylic acid ethyl ester.

Biological Activities and Therapeutic Potential

While quantitative data for the ethyl ester are scarce, the biological activities of its parent acid (5-MICA) and its derivatives provide strong indications of its therapeutic potential.

Neuroprotection and Dihydrolipoamide Dehydrogenase (DLDH) Inhibition

5-MICA has been shown to exhibit neuroprotective effects, particularly in the context of ischemic stroke.[1] This activity is attributed to its ability to inhibit the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[1] Inhibition of DLDH is believed to confer a preconditioning effect, protecting against ischemic injury.[4]

Caption: Postulated neuroprotective mechanism of 5-MICA via DLDH inhibition.

Anticancer Activity

Derivatives of indole-2-carboxylic acids have been investigated for their antiproliferative effects against various cancer cell lines. The specific quantitative data for derivatives of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides are presented below.

Table 1: Anticancer Activity of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide Derivatives [5]

| Compound | Target | IC₅₀ (nM) |

| 5f | EGFRWT | 68 |

| EGFRT790M | 9.5 ± 2 | |

| 5g | EGFRWT | 85 |

| EGFRT790M | 11.9 ± 3 | |

| Osimertinib (Ref.) | EGFRT790M | 8 ± 2 |

| Erlotinib (Ref.) | EGFRWT | 80 |

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. These compounds act as integrase strand transfer inhibitors (INSTIs).

Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives [6]

| Compound | HIV-1 Integrase IC₅₀ (µM) |

| 3 | 47.44 |

| Derivative 1 | 12.41 |

| Derivative 2 | 15.62 |

| Raltegravir (Ref.) | 0.085 |

SGLT2 Inhibition

5-Methoxyindole-2-carboxylic acid ethyl ester is a reactant in the preparation of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, which are used in the management of type 2 diabetes.[3]

GABA Receptor Ligands

This indole derivative also serves as a precursor for ligands with binding specificity towards the GABAA receptor, suggesting its potential in the development of therapeutics for neurological and psychiatric disorders.[3]

Table 3: GABAA Receptor Binding Affinity of Dual 5-HT₆ and GABAA Receptor Ligands [7]

| Compound | GABAA Receptor Kᵢ (nM) |

| 16 | 147.0 ± 12.7 |

| 18 | 229.0 ± 28.0 |

| 19 | 247.0 ± 24.7 |

| GABA (natural ligand) | 98 |

Experimental Protocols

The following are detailed, representative protocols for key biological assays relevant to the activities of 5-methoxyindole-2-carboxylic acid ethyl ester and its derivatives.

Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay

Principle: The activity of DLDH is measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH in the presence of dihydrolipoamide. The increase in absorbance at 340 nm is proportional to the enzyme activity.

Materials:

-

Purified DLDH enzyme

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

EDTA (1 mM)

-

NAD⁺ (3 mM)

-

Dihydrolipoamide (2 mM)

-

5-Methoxyindole-2-carboxylic acid ethyl ester (or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD⁺.

-

Add varying concentrations of the test compound (e.g., 0.1 µM to 100 µM) to the wells of the microplate. Include a vehicle control (solvent only).

-

Add the DLDH enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding dihydrolipoamide to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticancer Cell Proliferation (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Test compound dissolved in DMSO

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

HIV-1 Integrase Strand Transfer Inhibition Assay

Principle: This is a cell-free assay that measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration. The assay typically uses a labeled donor DNA (representing the viral DNA) and a target DNA. The amount of integrated product is quantified.

Materials:

-

Recombinant HIV-1 integrase

-

Oligonucleotide substrates (donor and target DNA, often labeled with biotin and a fluorophore)

-

Assay buffer (containing MnCl₂ or MgCl₂)

-

Streptavidin-coated plates

-

Detection reagents (e.g., europium-labeled anti-fluorophore antibody)

-

Test compound in DMSO

Procedure:

-

Coat a 96-well streptavidin plate with the biotinylated target DNA.

-

In a separate plate, pre-incubate the HIV-1 integrase with the fluorophore-labeled donor DNA and varying concentrations of the test compound.

-

Transfer the integrase-donor DNA-compound mixture to the target DNA-coated plate.

-

Incubate to allow the strand transfer reaction to occur.

-

Wash the plate to remove unreacted components.

-

Add a europium-labeled antibody that recognizes the fluorophore on the donor DNA.

-

After another incubation and wash step, add an enhancement solution and measure the time-resolved fluorescence.

-

The signal is proportional to the amount of strand transfer. Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

5-Methoxyindole-2-carboxylic acid ethyl ester is a valuable scaffold in medicinal chemistry with demonstrated potential for the development of a wide range of therapeutic agents. While direct biological data on the ethyl ester is limited, the extensive research on its parent acid and other derivatives in the areas of neuroprotection, oncology, and infectious diseases underscores the importance of this chemical entity. The synthetic routes are well-established, and a variety of robust biological assays are available to further explore the potential of novel compounds derived from this promising starting material. Future research should focus on the direct evaluation of the biological activities of the ethyl ester and its simple derivatives to fully elucidate the structure-activity relationships within this chemical class.

References

- 1. mdpi.com [mdpi.com]

- 2. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Molecules Targeting 5-HT6 and GABA-A Receptors as a New Approach to Combat Depression Associated with Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 5-methoxyindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 5-methoxyindole-2-carboxylate in common laboratory solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound is a heterocyclic organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a key intermediate for various drug candidates, including those targeting the GABA receptor and sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for managing hyperglycemia in diabetes. Its chemical structure, featuring a methoxy group on the indole ring, is noted to enhance its reactivity and solubility in certain organic solvents[1].

Qualitative Solubility Profile

| Solvent | IUPAC Name | Solubility | Source |

| Water | Water | Insoluble | [2][3][4] |

| Ethanol | Ethanol | Soluble (especially when heated) | [5] |

| Methanol | Methanol | Likely Soluble | Inferred from general statements on organic solvent solubility |

| Acetone | Propan-2-one | Likely Soluble | Inferred from general statements on organic solvent solubility |

| Ethyl Acetate | Ethyl acetate | Likely Soluble | [6] |

| Dichloromethane | Dichloromethane | Likely Soluble | Inferred from general statements on organic solvent solubility |

| Chloroform | Trichloromethane | Likely Soluble | Inferred from general statements on organic solvent solubility |

| Dimethyl Sulfoxide | Dimethyl sulfoxide | Likely Soluble | Inferred from general statements on organic solvent solubility |

| Dimethylformamide | N,N-Dimethylformamide | Likely Soluble | Inferred from general statements on organic solvent solubility |

| Hexanes | Hexane | Insoluble | [6] |

Note: "Likely Soluble" is inferred from general statements about the compound's solubility in common organic solvents and from information on similar compounds, but has not been explicitly stated for this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, researchers can employ established laboratory methods. The following is a generalized protocol for determining the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Vials or test tubes with secure caps

-

A calibrated analytical balance

-

A temperature-controlled shaker or incubator

-

A centrifuge

-

A micropipette

-

A spectrophotometer or high-performance liquid chromatography (HPLC) system

-

Volumetric flasks

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete removal of any suspended solid particles, centrifuge the vial at a high speed.

-

-

Sample Dilution and Analysis:

-

Carefully extract a known volume of the clear supernatant using a micropipette.

-

Dilute the supernatant with a known volume of the solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Analyze the diluted sample using a pre-calibrated spectrophotometer at the wavelength of maximum absorbance for this compound, or by HPLC with a suitable standard curve.

-

-

Calculation of Solubility:

-

From the analytical measurement, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Summary

This technical guide has provided an overview of the solubility of this compound. While quantitative data is scarce in the public domain, qualitative assessments indicate that it is insoluble in water but soluble in several common organic solvents. For researchers requiring precise solubility values, a detailed experimental protocol has been outlined, accompanied by a visual workflow diagram. This information will aid scientists and drug development professionals in effectively utilizing this compound in their research and development endeavors.

References

Spectroscopic Profile of Ethyl 5-methoxyindole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-methoxyindole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Core Spectroscopic Data

The empirical formula for this compound is C12H13NO3, with a molecular weight of 219.24 g/mol . The compound typically appears as a yellow to orange crystalline solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its atomic framework.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not consistently available in search results |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not consistently available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Assignment |

| Data not consistently available in search results |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

| m/z | Assignment |

| Data not consistently available in search results |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of about 0.6-0.7 mL in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly employed.

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also taken for correction.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used to generate ions from the sample molecules.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Data Interpretation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic data.

Caption: A logical workflow for spectroscopic data analysis.

References

The Rising Promise of Ethyl 5-methoxyindole-2-carboxylate Derivatives in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel anticancer agents. Among its numerous analogues, derivatives of Ethyl 5-methoxyindole-2-carboxylate are emerging as a particularly promising class of compounds with significant cytotoxic and antineoplastic potential. This technical guide provides an in-depth overview of the current research, focusing on the synthesis, anticancer activity, and mechanisms of action of these derivatives. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation cancer therapeutics.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various this compound derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, are summarized below.

| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |

| Thiazolyl-indole-2-carboxamides | 6i | MCF-7 (Breast) | 6.10 ± 0.4 | Doxorubicin | - | 5-methoxyindole coupled with a thiazole ring bearing a dimethylamine group.[1] |

| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | Doxorubicin | - | 5-methoxyindole with a thiazole moiety and a substituted benzylidene group.[1] | |

| 6e | Various | 4.36 - 23.86 | Dasatinib | - | 5-methoxyindole with a thiazole ring and a 4-hydroxybenzylidene group.[1] | |

| Indole-based Chalcones | 9c | HeLa (Cervical) | >100 | - | - | Chalcone derivative with a 5-methoxy group on the indole ring.[2] |

| 9e | HeLa (Cervical) | 0.37 | - | - | Chalcone derivative with a 6-methoxy group on the indole ring.[2] | |

| 9e | HT29 (Colon) | 0.16 | - | - | Chalcone derivative with a 6-methoxy group on the indole ring.[2] | |

| 9e | MCF-7 (Breast) | 0.17 | - | - | Chalcone derivative with a 6-methoxy group on the indole ring.[2] | |

| Indole-2-carboxamides | 5f | Various | GI50: 29 nM | Erlotinib | GI50: 33 nM | 5-chloro-3-(2-methoxyvinyl)indole-2-carboxamide derivative.[3] |

| 5g | Various | GI50: 29 nM | Erlotinib | GI50: 33 nM | 5-chloro-3-(2-methoxyvinyl)indole-2-carboxamide derivative.[3] |

Mechanisms of Anticancer Action

Derivatives of this compound exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

A key mechanism of action for these compounds is the induction of apoptosis in cancer cells. This is often achieved through the intrinsic pathway, characterized by the activation of caspase cascades. For instance, some 5-chloro-indole-2-carboxamide derivatives have been shown to significantly increase the levels of caspase-3 and caspase-8, alongside the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2[3].

Caption: Intrinsic apoptosis pathway induced by 5-methoxyindole derivatives.

Cell Cycle Arrest

Several 5-methoxyindole derivatives have demonstrated the ability to halt the progression of the cell cycle, predominantly at the G2/M phase[2][4]. This arrest prevents cancer cells from dividing and proliferating. The mechanism often involves the disruption of microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division.

Caption: G2/M phase cell cycle arrest induced by 5-methoxyindole derivatives.

Kinase Inhibition

A growing body of evidence suggests that certain this compound derivatives can act as inhibitors of key protein kinases involved in cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2)[1][5]. Inhibition of these kinases disrupts critical signaling pathways that drive tumor growth and angiogenesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for 5-methoxyindole compounds in biological systems

An In-depth Technical Guide on the Mechanism of Action for 5-Methoxyindole Compounds in Biological Systems

Introduction

5-Methoxyindole is an endogenous compound and a derivative of indole, which serves as a fundamental structural motif for a multitude of biologically active molecules.[1][2] Its structural resemblance to key neurochemicals such as serotonin and melatonin provides the basis for its diverse pharmacological activities. Derivatives of 5-methoxyindole have garnered significant scientific interest for their therapeutic potential in a range of areas including neuroscience, oncology, and inflammatory diseases.[1][3] These compounds exert their effects through various mechanisms, including interactions with serotonin and melatonin receptors, modulation of inflammatory pathways, and induction of cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the mechanisms of action for 5-methoxyindole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Mechanisms of Action

The biological effects of 5-methoxyindole derivatives are multifaceted, stemming from their ability to interact with multiple molecular targets. The primary mechanisms include modulation of neurotransmitter receptor systems and interference with key signaling pathways involved in cell proliferation and inflammation.

Serotonin (5-HT) Receptor Modulation

The 5-methoxyindole scaffold is a well-established pharmacophore for serotonin (5-HT) receptors, which is attributable to its structural similarity to the endogenous ligand, serotonin.[3] Modifications to the indole core and its side chains can fine-tune the affinity and selectivity of these derivatives for various 5-HT receptor subtypes.[3]

-

5-HT1A and 5-HT2A Receptors: Compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) act as agonists at both 5-HT1A and 5-HT2A receptors, with a particularly high affinity for the 5-HT1A subtype. This interaction is believed to be central to its psychedelic and potential therapeutic effects, including rapid and sustained reductions in symptoms of depression and anxiety.[4] The active metabolite of 5-MeO-DMT, bufotenine, exhibits a higher affinity for the 5-HT2A receptor.[4]

-

5-HT2C Receptors: The compound agomelatine is a neutral antagonist at 5-HT2C receptors.[5][6] This antagonism leads to the disinhibition of dopamine and norepinephrine release in the frontal cortex, contributing to its antidepressant effects.[7][8]

-

5-HT3 Receptors: 5-Methoxyindole has been suggested to act as an agonist at the ligand-gated ion channel 5-HT3 receptor.[9][10] Upon agonist binding, the channel opens, allowing a rapid influx of cations like Na⁺ and Ca²⁺, which depolarizes the neuron and initiates an excitatory signal.[11] This can trigger downstream signaling involving CaMKII and ERK1/2.[11]

-

5-HT4 Receptors: Certain 5-methoxytryptamine derivatives have demonstrated agonist properties at the 5-HT4 receptor, with varying efficacies in functional tests on human and animal tissues.[12][13][14]

Melatonin (MT) Receptor Agonism

Several 5-methoxyindole derivatives are potent agonists at melatonin receptors.

-

Agomelatine: This compound is a potent agonist at both MT1 and MT2 receptors, which is fundamental to its ability to regulate and resynchronize circadian rhythms.[5][6][7][8] This action is particularly beneficial in depressed patients, who often experience disrupted sleep-wake cycles.[8][15] The synergistic action of MT receptor agonism and 5-HT2C antagonism is believed to be crucial for its antidepressant properties.[5][6][15]

Anti-inflammatory and Anti-cancer Activity

A significant body of research has focused on the anti-inflammatory and antiproliferative activities of 5-methoxyindole derivatives.

-

Inhibition of Inflammatory Pathways: 5-methoxytryptophan (5-MTP), a metabolite of L-tryptophan, demonstrates significant anti-inflammatory properties.[9][16][17] A key mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway.[9][18][19][20] This leads to the suppression of inflammatory mediators, including cyclooxygenase-2 (COX-2).[1][9]

-

Anticancer Mechanisms:

-

Cell Cycle Arrest: 5-methoxyindole-isatin hybrids can exert antiproliferative effects by inducing cell cycle arrest.[3] For instance, compound '5o' has been shown to prolong the G1 phase and reduce the proportion of cells in the S and G2/M phases.[3][21] This effect is associated with a decrease in the amount of phosphorylated retinoblastoma (Rb) protein.[21]

-

Inhibition of Pro-Survival Pathways: The indolo[2,3-b]quinoline derivative MMNC induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[3]

-

-

Mitochondrial Interaction: 5-MTP has been shown to affect the structure and function of mitochondria in macrophages. It makes mitochondrial membranes more rigid and branched, protects them against oxidation, and alters cellular metabolism by reducing mitochondrial import of acyl-carnitines while driving glucose import. This metabolic shift enhances the endocytosis of collagen by macrophages, contributing to its anti-fibrotic effects.[22]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data on the biological activity of various 5-methoxyindole compounds.

Table 1: Receptor Binding and Functional Activity of 5-Methoxyindole Derivatives at Serotonin (5-HT) and Melatonin (MT) Receptors

| Compound | Receptor Subtype | Activity Type | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Reference |

| Agomelatine | MT₁ | Agonist | 0.1 | - | [7] |

| Agomelatine | MT₂ | Agonist | 0.12 | - | [7] |

| Agomelatine | 5-HT₂C | Neutral Antagonist | 631 | - | [7] |

| Agomelatine | 5-HT₂B | Antagonist | 660 | - | [7] |

| 5-MeO-DMT | 5-HT₁A | Agonist | High Affinity | - | [4][23] |

| 5-MeO-DMT | 5-HT₂A | Agonist | Moderate Affinity | - | [4][23] |

| 5-Methoxytryptamine | 5-HT₁A | Agonist | pKi 8.4-9.4 (related compounds) | - | [3] |

| 5-Methoxytryptamine | 5-HT₄ | Agonist | pKi 5.64-6.83 | - | [14] |

Table 2: In Vitro Cytotoxicity of 5-Methoxyindole Derivatives in Cancer Cell Lines

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. | Reference |

| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | [3][21] |

| 5o | 5-Methoxyindole-isatin Hybrid | HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | [3] |

| 5o | 5-Methoxyindole-isatin Hybrid | A-549 (Lung) | 1.69 | Sunitinib | 8.11 | [3] |

| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | [3][21] |

| 5w | 5-Methoxyindole-isatin Hybrid | HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | [3] |

| 5w | 5-Methoxyindole-isatin Hybrid | A-549 (Lung) | 1.91 | Sunitinib | 8.11 | [3] |

| 21 | N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.022 | - | - | [24] |

| 21 | N-methyl-5,6,7-trimethoxyindole | A549 (Lung) | 0.035 | - | - | [24] |

| 21 | N-methyl-5,6,7-trimethoxyindole | MCF-7 (Breast) | 0.028 | - | - | [24] |

| 31 | N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.025 | - | - | [24] |

| 31 | N-methyl-5,6,7-trimethoxyindole | A549 (Lung) | 0.041 | - | - | [24] |

| 31 | N-methyl-5,6,7-trimethoxyindole | MCF-7 (Breast) | 0.033 | - | - | [24] |

Visualizations: Signaling Pathways and Workflows

Caption: 5-HT3 Receptor Signaling Cascade.[11]

Caption: Agomelatine's Dual Mechanism of Action.[5][8][15]

Caption: Anti-inflammatory Mechanism of 5-MTP.[9][18]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agomelatine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Agomelatine? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 17. Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

A Comprehensive Review of Ethyl 5-methoxyindole-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-methoxyindole-2-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its indole core, substituted with a methoxy group at the 5-position and an ethyl carboxylate at the 2-position, serves as a crucial building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its synthesis, physicochemical properties, and its role as a key intermediate in the development of novel therapeutics, particularly in the areas of oncology and metabolic diseases.

Physicochemical and Spectroscopic Data

This compound presents as a yellow to orange crystalline solid. A summary of its key physicochemical and spectroscopic data is presented in the tables below. This information is critical for its identification, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [2] |

| CAS Number | 4792-58-9 | [1] |

| Appearance | Dark yellow to yellow to brown crystals or powder | [1] |

| Melting Point | 154.0-160.0 °C | [1] |

| Solubility | Insoluble in water | [2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.21 (brs, 1H, NH), 7.34-7.24 (m, 3H, Ar-H), 5.17 (s, 1H, Ar-H), 4.01-3.96 (q, 2H, OCH₂CH₃), 3.75 (s, 3H, OCH₃), 1.11-1.07 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, 100MHz) | δ (ppm): 165.8, 155.9, 131.6, 129.0, 128.5, 114.8, 112.5, 102.7, 59.6, 55.4, 14.5 |

| IR (KBr) | ν (cm⁻¹): 3639 (N-H stretch), 2967 (C-H stretch), 1896, 1608 (C=O stretch), 1223 (C-O stretch) |

| Mass Spectrum (m/z) | 219 (M⁺) |

Note: The spectroscopic data presented is a representative compilation from typical analyses of indole-2-carboxylates and may vary slightly based on experimental conditions.[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through classical indole synthesis methodologies, such as the Fischer indole synthesis or the Reissert indole synthesis. A general and robust protocol often involves the Japp-Klingemann rearrangement followed by a Fischer cyclization.

Experimental Protocol: Synthesis via Japp-Klingemann and Fischer Indole Synthesis

This protocol is a representative procedure for the synthesis of 5-substituted indole-2-carboxylates.

Step 1: Diazotization of p-Anisidine

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve p-anisidine in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 15 minutes at 0-5°C before proceeding to the next step.

Step 2: Japp-Klingemann Reaction

-

In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

-

To this solution, add a solution of potassium hydroxide in water and cool the mixture to 0°C.

-

Slowly add the previously prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, keeping the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Acidify the mixture with dilute hydrochloric acid. The resulting phenylhydrazone intermediate will precipitate.

-

Filter the solid, wash with water, and dry.

Step 3: Fischer Indole Synthesis

-

Suspend the dried phenylhydrazone in a suitable solvent, such as ethanol or acetic acid.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

The crude this compound will precipitate.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

A typical reported yield for this multi-step synthesis is in the range of 60-70%.[4]

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of a variety of pharmacologically active compounds. Its utility is highlighted in the development of anticancer agents and inhibitors of the sodium-glucose cotransporter 2 (SGLT2).

Anticancer Research

While direct studies on the anticancer activity of this compound are limited, numerous derivatives have shown significant antiproliferative effects. For instance, N-methyl-5,6,7-trimethoxyindole derivatives have demonstrated potent antimitotic and vascular disrupting properties.[5]

Table 3: Antiproliferative Activity of N-Methyl-5,6,7-trimethoxyindole Derivatives (Compounds 21 and 31) [5]

| Compound | HeLa (Cervical Cancer) IC₅₀ | A549 (Lung Cancer) IC₅₀ | MCF-7 (Breast Cancer) IC₅₀ | K562 (Leukemia) IC₅₀ |

| 21 | 22 nM | 35 nM | 28 nM | 125 nM |

| 31 | 25 nM | 41 nM | 33 nM | - |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

The mechanism of action for these derivatives often involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

The antiproliferative activity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[5]

The following diagram illustrates the mechanism of G2/M phase cell cycle arrest induced by certain 5-methoxyindole derivatives. These compounds interfere with tubulin polymerization, which activates the spindle assembly checkpoint, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C) and ultimately arresting the cell cycle in the G2/M phase.

Role in SGLT2 Inhibitor Synthesis

This compound and its derivatives are also pivotal intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While not a direct precursor in all SGLT2 inhibitor syntheses, the indole scaffold is a key structural motif in some, and the methodologies for its synthesis and modification are highly relevant. The synthesis of SGLT2 inhibitors like Dapagliflozin often involves the formation of a C-aryl glycoside bond, a transformation for which indole derivatives are suitable starting materials.[6][7]

The following diagram outlines a generalized workflow for the synthesis of a C-aryl glycoside intermediate, a key step in the production of many SGLT2 inhibitors. This illustrates the type of chemical transformations where an indole derivative could be employed.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical reactivity make it an invaluable building block for the creation of complex molecules with potent biological activities. The research highlighted in this guide demonstrates its crucial role in the development of novel anticancer agents and its relevance in the synthesis of SGLT2 inhibitors. Further exploration of the pharmacological properties of this compound and its derivatives holds considerable promise for the discovery of new and effective therapeutic agents.

References

Methodological & Application

Synthesis of Ethyl 5-methoxyindole-2-carboxylate via Fischer Indole Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 5-methoxyindole-2-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The synthesis is achieved through a multi-step process commencing with the diazotization of p-anisidine, followed by a Japp-Klingemann reaction to form a key hydrazone intermediate. Subsequent acid-catalyzed cyclization via the Fischer indole synthesis yields the target compound. This protocol offers a reliable and reproducible method for obtaining this compound in good yield.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 2 and 5 positions is common in many pharmaceutical agents. This protocol details a robust and well-established synthetic route, the Fischer indole synthesis, to prepare this important intermediate. The method avoids the direct use of 5-methoxyindole, which can be prone to undesired side reactions, and instead utilizes readily available starting materials.

Reaction Scheme

The overall synthetic pathway can be summarized as follows:

-

Diazotization of p-anisidine: p-Anisidine is converted to its corresponding diazonium salt using sodium nitrite under acidic conditions.

-

Japp-Klingemann Reaction: The diazonium salt is reacted with diethyl 2-ketoglutarate to form the diethyl 2-((4-methoxyphenyl)hydrazono)pentanedioate intermediate.

-

Fischer Indole Synthesis: The hydrazone intermediate undergoes acid-catalyzed cyclization to yield this compound.

Experimental Protocols

Materials and Methods

Reagents:

-

p-Anisidine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Diethyl 2-ketoglutarate

-

Sodium acetate

-

Ethanol

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Protocol 1: Synthesis of Diethyl 2-((4-methoxyphenyl)hydrazono)pentanedioate (Hydrazone Intermediate)

-

Diazotization of p-Anisidine:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve p-anisidine (12.3 g, 0.1 mol) in a mixture of water (50 mL) and concentrated hydrochloric acid (25 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Japp-Klingemann Reaction:

-

In a separate 1 L beaker, dissolve diethyl 2-ketoglutarate (20.2 g, 0.1 mol) and sodium acetate (41 g, 0.5 mol) in ethanol (200 mL) and water (200 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the diethyl 2-ketoglutarate solution with vigorous stirring. A yellow to orange precipitate should form.

-

Continue stirring the reaction mixture at 0-5 °C for 2 hours.

-

Allow the mixture to stand at room temperature overnight.

-

Filter the solid product, wash with cold water, and air-dry to obtain the crude diethyl 2-((4-methoxyphenyl)hydrazono)pentanedioate.

-

Protocol 2: Synthesis of this compound (Fischer Indole Cyclization)

-

Cyclization:

-

In a 500 mL round-bottom flask, suspend the crude hydrazone intermediate from the previous step in ethanol (200 mL).

-

Slowly add concentrated sulfuric acid (20 mL) to the suspension while cooling in an ice bath.

-

After the addition is complete, heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into ice-water (500 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-